molecular formula C20H14FN3O3 B11310046 2-(4-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide

2-(4-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11310046
M. Wt: 363.3 g/mol
InChI Key: VZVAUTDYYQAPJU-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenoxy group, a naphthyl group, and an oxadiazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 1,2,4-oxadiazole ring through a cyclization reaction involving hydrazides and carboxylic acids. The naphthalen-1-yl group is then introduced via a coupling reaction, followed by the attachment of the 4-fluorophenoxy group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to enhance reaction efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups, into the molecule.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe or ligand in biochemical assays to investigate protein-ligand interactions and enzyme activity.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism by which 2-(4-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-1,3-benzenediol
  • 1-(4-fluoro-phenyl)-3-naphthalen-1-yl-urea

Uniqueness

Compared to similar compounds, 2-(4-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its versatility and potential for various applications in research and industry.

Properties

Molecular Formula

C20H14FN3O3

Molecular Weight

363.3 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(5-naphthalen-1-yl-1,2,4-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C20H14FN3O3/c21-14-8-10-15(11-9-14)26-12-18(25)22-20-23-19(27-24-20)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,22,24,25)

InChI Key

VZVAUTDYYQAPJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NO3)NC(=O)COC4=CC=C(C=C4)F

Origin of Product

United States

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